tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a hydroxydimethylsilyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods. The hydroxydimethylsilyl group is introduced via silylation reactions, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The final step involves the esterification of the indole carboxylate with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the silylation and esterification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The indole core can be reduced under specific conditions to form dihydroindoles.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO4 or OsO4 can be used for oxidation reactions.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of dihydroindoles.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: The indole core is a common motif in many biologically active compounds, and the presence of the silyl group can enhance the compound’s stability and bioavailability .
Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions . The silyl group can also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the silyl group and are commonly used as protecting groups in organic synthesis.
Indole derivatives: Compounds with an indole core are widely studied for their biological activities and are used in the development of pharmaceuticals.
Uniqueness: tert-Butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate is unique due to the combination of the tert-butyl, hydroxydimethylsilyl, and indole groups. This combination provides a unique set of chemical and physical properties that can be leveraged in various applications, from organic synthesis to drug development .
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]-5-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3Si/c1-11-7-8-13-12(9-11)10-14(21(5,6)19)17(13)15(18)20-16(2,3)4/h7-10,19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOEQFXRLZUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)[Si](C)(C)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452771 | |
Record name | tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-18-2 | |
Record name | tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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